3α,17α-Dimethylandrostane-3β,17β-diol
Description
Properties
CAS No. |
896717-01-4 |
|---|---|
Molecular Formula |
C₂₁H₃₆O₂ |
Molecular Weight |
320.51 |
Synonyms |
(3β,5α,17β)-3,17-Dimethyl-androstane-3,17-diol; (3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-Tetramethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Preparation of 3α,17α Dimethylandrostane 3β,17β Diol and Its Stereoisomers
Methodologies for Stereocontrolled Introduction of Hydroxyl Groups at C-3 and C-17
The introduction of hydroxyl groups with specific stereochemistry at the C-3 and C-17 positions is a critical step in the synthesis of the target compound and its isomers. This is typically achieved through the reduction of corresponding ketone precursors or by direct, selective hydroxylation reactions.
A primary strategy for installing hydroxyl groups with defined stereochemistry involves the reduction of ketone functionalities at the C-3 and C-17 positions of an androstane (B1237026) precursor. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reaction, yielding either axial or equatorial hydroxyl groups.
For instance, the synthesis of diastereomeric 17β-methyl-5ξ-androstane-3ξ,17α-diols has been accomplished using epi-methyltestosterone (17α-hydroxy-17β-methyl-androst-4-en-3-one) as a starting material. nih.gov This process involves the reduction of both the 4,5-double bond and the 3-oxo group, leading to the formation of four fully reduced stereoisomers. nih.gov Similarly, the reduction of the 3-oxo group in epi-mestanolone (17α-hydroxy-17β-methyl-5α-androstan-3-one) can yield two distinct diol products. nih.gov The stereochemistry at C-3 and C-5 in the final products is determined by the stereochemistry of the starting A-ring in the precursor molecule. nih.gov
Table 1: Reductive Transformation of Androstanone Precursors
| Precursor | Reaction | Product(s) |
|---|---|---|
| Epi-methyltestosterone | Reduction of 4,5-double bond and 3-oxo group | Four diastereomeric 17β-methyl-5ξ-androstane-3ξ,17α-diols nih.gov |
Direct hydroxylation of C-H bonds in the steroid nucleus offers an alternative route to introduce hydroxyl groups. These methods can provide high levels of regio- and stereoselectivity, which is essential for complex steroid synthesis. nih.gov Methodologies for the hydroxylation of steroidal C(sp³)–H bonds include biocatalysis, metal-catalyzed C-H hydroxylation, and the use of organic oxidants like dioxiranes and oxaziridines. nih.gov
Cytochrome P450 enzymes, for example, are effective biocatalysts for site-selective C-H oxidation. researchgate.net Engineered P450 enzymes have demonstrated the ability to perform nearly perfect regio- and diastereoselective hydroxylation of various steroids at specific positions, such as C-16, with high activity. acs.orgresearchgate.net While direct hydroxylation at C-3 and C-17 is a subject of ongoing research, these enzymatic and chemocatalytic systems represent powerful tools for accessing diverse hydroxylated steroid analogues. engconfintl.org The selectivity of these reactions is often high, but can be compromised at high substrate conversion rates. acs.org
Strategies for Methyl Group Incorporation and Stereochemical Control at C-3 and C-17
The introduction of methyl groups at the C-3 and C-17 positions requires stereoselective methods to ensure the desired configuration. The tertiary nature of the C-17 hydroxyl group in the final product necessitates the addition of a methyl group to a C-17 ketone.
The selective addition of an organometallic reagent, such as methylmagnesium iodide (a Grignard reagent), to the 17-oxo group of a suitable precursor like a 16-oxyimino derivative is a common strategy. researchgate.net This reaction proceeds via nucleophilic addition to the carbonyl carbon, creating a new carbon-carbon bond and a tertiary alcohol. The stereochemical outcome at C-17 is influenced by the steric environment around the ketone, with the reagent typically attacking from the less hindered face of the steroid.
For the incorporation of a methyl group at C-3, multi-step sequences are often required. One approach involves the synthesis of 3-methylene steroids, which can then be reduced to the corresponding 3-methyl derivatives. nih.gov The stereochemistry of the resulting methyl group is dependent on the method of reduction.
Synthesis of Precursors and Intermediates (e.g., Androstanones, Methylated Enones)
Dehydroepiandrosterone (DHEA) is another versatile precursor. researchgate.net Its synthesis can be manipulated to produce intermediates like 16-oxyimino derivatives, which are then used for further functionalization at C-17. researchgate.net Microbiological degradation of readily available vegetable sterols like β-sitosterol provides an efficient and cost-effective route to 17-oxosteroids, which serve as ideal starting points for chemical elaboration into more complex steroidal molecules. rug.nl
Derivatization Approaches for the Elucidation of Structure-Activity Relationships (SAR)
To understand the relationship between the structure of 3α,17α-dimethylandrostane-3β,17β-diol and its biological activity, various derivatives are synthesized and evaluated. Derivatization allows for the systematic modification of the molecule's properties, such as polarity, size, and binding capabilities.
One effective strategy for regioselective functionalization is the temporary protection of certain hydroxyl groups. For example, 17α-alkyl-5α-androstane-3β,16β,17β-triols can be protected as boronate esters. nih.gov This temporary protection allows for chemical modifications to be directed to other parts of the molecule, after which the protecting group can be removed. nih.gov This approach has been successfully applied to the synthesis of steroid-protein conjugates for the development of immunoassays. nih.gov Similarly, the synthesis of steroid sulfate (B86663) and glucuronide conjugates serves as a method for creating reference standards and for studying metabolic pathways. nih.govnih.gov
Analytical Characterization Techniques for Synthetic Products (e.g., NMR, Mass Spectrometry, X-ray Crystallography)
The unambiguous identification and structural confirmation of this compound and its stereoisomers require a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed structure of steroid molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry. researchgate.netmcmaster.ca Two-dimensional NMR techniques, such as COSY and HETCOR, are particularly useful for assigning complex spectra and confirming the relative stereochemistry of substituents. mcmaster.ca Solid-state NMR can also be used to study the dynamics of molecules within a crystal lattice. nih.gov
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of synthetic products and for identifying metabolites. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used. plos.orgnih.gov The fragmentation patterns observed in the mass spectra can provide valuable structural information, although variations can occur even among stereoisomers. nih.gov For example, the trimethylsilyl (TMS) derivatives of various androstane-3,17-diol stereoisomers can be distinguished by their mass spectra. nist.govnist.gov
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, including the absolute configuration of all stereocenters. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the molecule can be determined. gla.ac.uk X-ray crystallography has been used to confirm the structures of numerous androstane derivatives and their synthetic intermediates. aminer.orgresearchgate.netmdpi.com
Table 2: Analytical Techniques for Characterization
| Technique | Application | Key Information Provided |
|---|---|---|
| NMR Spectroscopy | Structure Elucidation | Connectivity, relative stereochemistry, chemical environment of atoms researchgate.netmcmaster.ca |
| Mass Spectrometry | Identification & Quantification | Molecular weight, fragmentation patterns, metabolite identification plos.orgnih.gov |
| X-ray Crystallography | Absolute Structure Determination | 3D molecular structure, absolute configuration, crystal packing nih.govgla.ac.uk |
Enzymatic Biotransformation and Metabolic Pathways of 3α,17α Dimethylandrostane 3β,17β Diol
In Vitro Metabolic Studies in Mammalian Hepatic Models
In vitro models, particularly those using human liver microsomes and hepatocytes, are fundamental tools for elucidating the metabolic pathways of xenobiotics like 3α,17α-Dimethylandrostane-3β,17β-diol. researchgate.netnih.govmdpi.com These systems contain the necessary enzymatic machinery to simulate the Phase I and Phase II metabolic reactions that occur in the body. researchgate.net The parent compound, methasterone (B159527) (2α,17α-dimethyl-5α-androstan-17β-ol-3-one), is known to undergo extensive metabolism, and its diol metabolites, including the titular compound, are key intermediates in this process. scielo.brnih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of a vast array of compounds, including steroids. mdpi.com In the context of this compound and its precursors, CYP enzymes are responsible for various oxidative transformations. nih.gov Studies on related androgens have shown that CYP enzymes catalyze hydroxylation reactions at various positions on the steroid nucleus. nih.govnih.gov For instance, research on methasterone metabolism has identified several hydroxylated metabolites, indicating the significant involvement of CYP enzymes. nih.gov The hydroxylation can occur at positions such as C6, C12, and C16. nih.gov While direct studies on this compound are limited, the metabolic patterns of its parent compound strongly suggest that it too would be a substrate for further CYP-mediated oxidation, leading to the formation of more polar, hydroxylated derivatives. nih.govnih.gov The specific isoforms involved, such as CYP3A4, which is known for its broad substrate specificity and high abundance in the liver, are likely major contributors. nih.gov
Hydroxysteroid dehydrogenases (HSDs) are critical enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids. frontiersin.orgwikipedia.org The formation of this compound from its precursor, methasterone, is a prime example of HSD-mediated reduction. Specifically, the 3-keto group of methasterone is reduced to a 3β-hydroxyl group, a reaction catalyzed by a type of HSD known as an aldo-keto reductase (AKR).
Conversely, HSDs can also catalyze the reverse oxidative reaction. nih.gov Studies on similar androstane (B1237026) diols have shown that the 3α/β-hydroxyl and 17β-hydroxyl groups can be oxidized back to their corresponding keto forms. nih.govnih.gov For example, 17β-HSDs can oxidize the 17β-hydroxyl group, and 3α-HSDs can reversibly oxidize the 3α-hydroxyl group. frontiersin.orgnih.gov This enzymatic interplay regulates the local concentrations and activities of various steroid hormones and their metabolites. frontiersin.orgnih.gov The expression and activity of different HSD isoforms in tissues like the liver determine the direction and extent of these transformations for this compound. nih.gov
Phase I metabolism of this compound and its parent compound, methasterone, yields a variety of products. scielo.brnih.gov The primary goal of these reactions is to increase the polarity of the molecule to facilitate excretion.
Key Phase I transformations include:
Hydroxylation: As mediated by CYP enzymes, this is a major metabolic route. Research has identified metabolites of methasterone that are hydroxylated at the C2, C6, C12, and C16 positions. nih.gov
Reduction: The formation of this compound itself is a result of the reduction of the 3-keto group of methasterone. scielo.br
Epimerization: The stereochemistry of hydroxyl groups can be altered. For instance, the 17β-hydroxyl group can be converted to a 17α-hydroxyl group, a reaction that can be catalyzed by certain HSDs. nih.gov
Studies on methasterone have successfully identified numerous Phase I metabolites in human urine, which are crucial for anti-doping detection. scielo.brnih.gov
Biotransformation by Microbial Systems and Fungi for Novel Metabolite Discovery
Microbial biotransformation serves as a valuable tool for mimicking and predicting the mammalian metabolism of drugs and for synthesizing novel metabolites that may be difficult to produce through chemical means. nih.govbohrium.com Various fungi, such as Aspergillus niger and Rhizopus stolonifer, have been successfully used to transform a range of anabolic steroids, producing metabolites through reactions like hydroxylation, oxidation, and reduction. nih.govju.edu.jo
While specific studies on the microbial transformation of this compound are not extensively documented, research on structurally similar steroids provides a strong precedent. researchgate.net For example, the fungus Macrophomina phaseolina has been used to metabolize the androgenic steroid mestanolone, yielding hydroxylated and other modified products. ju.edu.jo These microbial systems often contain a diverse array of enzymes, including cytochrome P450 analogs and dehydrogenases, capable of performing stereoselective and regioselective modifications on the steroid nucleus. nih.govresearchfloor.org This approach holds potential for generating unique metabolites of this compound, which could serve as reference standards for metabolic studies or possess novel biological activities. bohrium.comju.edu.jo
Identification and Structural Elucidation of Major and Minor Metabolites
The identification of metabolites is a critical step in understanding the biotransformation of a compound. This process relies heavily on advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net For steroid metabolites, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. scielo.brnih.gov
In the study of methasterone metabolism, researchers have identified several major and minor metabolites, including the precursor to the title compound. scielo.brnih.gov The structural elucidation process involves:
Isolation: Metabolites are isolated from biological matrices like urine or in vitro incubation mixtures using chromatographic techniques. nih.govmdpi.com
Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass and elemental composition of the metabolite. researchgate.net Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides key structural information, such as the location of a hydroxyl group. scielo.brnih.gov
NMR Spectroscopy: For metabolites that can be produced in sufficient quantities, NMR provides definitive structural confirmation, including the stereochemistry of the molecule. nih.govnih.gov
Through these methods, studies on methasterone have characterized a profile of metabolites resulting from hydroxylation, reduction, and epimerization. scielo.brnih.gov
Table 1: Characterized Phase I Metabolites of the Parent Compound, Methasterone
| Metabolite ID | Proposed Structure | Metabolic Transformation | Reference |
|---|---|---|---|
| M1 | 2α,17α-dimethyl-5α-androstane-3α,17β,18-triol | 18-Hydroxylation | scielo.br |
| M2 | 2α,17α-dimethyl-5α-androstane-3α,16ξ,17β-triol | 16-Hydroxylation | scielo.brnih.gov |
| M3 | 2α,17α-dimethyl-5α-androstane-3β,16ξ,17β-triol | 3-Epimerization, 16-Hydroxylation | scielo.br |
| M4 | 2α,17α-dimethyl-5α-androstane-3α,17β-diol | 3-Keto Reduction | scielo.br |
| G4 (aglycone) | 2α,17α-dimethyl-5α-androstane-16,17β-diol-3-one | 16-Hydroxylation | nih.gov |
Conjugation Pathways in Research Models: Glucuronidation and Sulfation
Following Phase I metabolism, steroids and their metabolites often undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. wada-ama.org The most common conjugation pathways for steroids are glucuronidation and sulfation. nih.gov
Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies on methasterone have shown that its metabolites are extensively excreted as glucuronide conjugates. nih.gov For example, 5α-androstane-3α,17β-diol glucuronide is a known metabolite of related androgens and is used as a marker of androgen metabolism. nih.govnih.gov It is highly probable that this compound is also conjugated at its 3β- and/or 17β-hydroxyl positions. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. While generally a less prominent pathway for methasterone compared to glucuronidation, some sulfate (B86663) conjugates have been detected. nih.gov Research into the misuse of other anabolic steroids has highlighted the importance of detecting sulfate metabolites as potential long-term markers. wada-ama.org
The direct detection of these Phase II conjugates in urine samples by LC-MS/MS is becoming an increasingly important strategy in anti-doping, as it can provide enhanced sensitivity and longer detection times. nih.govwada-ama.org
Comparative Metabolic Profiling Across Different Experimental Species or Tissue Models
The metabolic fate of synthetic androstane derivatives is subject to considerable variability across different species and even between different tissue types within the same organism. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolism of structurally related 17α-methylated anabolic-androgenic steroids (AAS) has been investigated, providing a framework for understanding its likely biotransformation. These studies reveal species- and tissue-specific patterns in enzymatic reactions, primarily involving A-ring reduction, hydroxylation, and epimerization.
Research into the metabolism of compounds like methyltestosterone (B1676486) and metandienone demonstrates that the 17α-methyl group substantially alters their metabolic clearance, primarily by sterically hindering the oxidation of the 17β-hydroxyl group, which enhances oral bioavailability. nih.gov The subsequent biotransformation is largely governed by reductases and cytochrome P450 (CYP) enzymes, whose expression and activity differ significantly between species such as humans and rats, and across various tissue models like liver and prostate cells.
In vitro studies using rat ventral prostate and liver cell fractions have been instrumental in elucidating the metabolism of parent androstane diols. For instance, when 5α-androstane-3β,17β-diol is incubated with rat prostate tissue, the primary metabolites are highly polar polyhydroxylated steroids. nih.gov In contrast, rat liver preparations metabolize the same compound predominantly to 3β-hydroxy-5α-androstan-17-one. nih.gov The metabolism of 5α-androstane-3α,17β-diol in rat prostate homogenates mainly yields 17β-hydroxy-5α-androstan-3-one. nih.gov
Human liver cell lines, such as HepG2, have been employed to study the metabolism of 17α-methyltestosterone. These in vitro models have successfully identified metabolites resulting from A-ring reduction, such as 17α-methyl-5α-androstane-3α,17β-diol and its 3β-epimer, which are analogous to in vivo findings. researchgate.net
Comparative studies highlight stereoselective differences in metabolism. For example, following the administration of methyltestosterone in humans, both 5α- and 5β-reduced metabolites are formed. mdpi.com Conversely, the metabolism of metandienone, which possesses an additional double bond in the A-ring, predominantly yields 5β-reduced metabolites, a difference attributed to the substrate specificity of the 5α-reductase enzyme. mdpi.com
The tammar wallaby (Macropus eugenii) presents a unique model for steroid metabolism. In the testes of pouch young, 5α-androstane-3α,17β-diol is synthesized via a pathway that includes 5α-pregnane-3α,17α-diol-20-one and androsterone (B159326) as key intermediates, a route distinct from the typical pathway involving testosterone (B1683101) and dihydrotestosterone (B1667394) seen in other species. oup.com
These species-specific differences underscore the importance of selecting appropriate experimental models in metabolic studies. The data from human, rat, and other animal models, while not specific to this compound, provide critical insights into the potential metabolic pathways this compound might undergo, including A-ring reduction and hydroxylation, with the final metabolite profile being highly dependent on the species and tissue environment.
Table 1: Comparative Metabolism of Androstane Diols in Rat Tissue Models
| Substrate | Tissue Model | Major Metabolite(s) |
| 5α-Androstane-3β,17β-diol | Rat Ventral Prostate | Highly polar steroids, 17β-hydroxy-5α-androstan-3-one, 3β-hydroxy-5α-androstan-17-one, 5α-androstane-3α,17β-diol nih.gov |
| 5α-Androstane-3β,17β-diol | Rat Liver | 3β-hydroxy-5α-androstan-17-one nih.gov |
| 5α-Androstane-3α,17β-diol | Rat Ventral Prostate | 17β-hydroxy-5α-androstan-3-one nih.gov |
Table 2: Comparative A-Ring Reduction of 17α-Methylated Steroids in Humans
| Parent Compound | Metabolic Pathway | Resulting Isomers |
| Methyltestosterone | A-ring reduction | 5α- and 5β-isomers mdpi.com |
| Metandienone | A-ring reduction | Predominantly 5β-isomers mdpi.com |
Molecular Interactions and Receptor Ligand Binding Studies of 3α,17α Dimethylandrostane 3β,17β Diol
Androgen Receptor (AR) Binding Affinity and Functional Characterization in Cell-Free and Cellular Assays
No studies were identified that specifically investigate the binding affinity of 3α,17α-Dimethylandrostane-3β,17β-diol for the androgen receptor. Consequently, there is no available data from cell-free or cellular assays to characterize its functional activity as an androgen receptor agonist or antagonist.
Estrogen Receptor (ERα and ERβ) Interactions and Ligand Selectivity Profiling
There is no published research detailing the interactions of this compound with estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). As a result, its binding affinity and selectivity profile for these estrogen receptor subtypes remain uncharacterized.
Interactions with Glucocorticoid, Progesterone (B1679170), and Other Nuclear Hormone Receptors
Scientific literature lacks any information regarding the binding or functional interaction of this compound with the glucocorticoid receptor, progesterone receptor, or any other nuclear hormone receptors.
Characterization of Molecular Mechanisms Independent of Classical Steroid Receptors
No research has been published that explores potential molecular mechanisms of this compound that are independent of classical steroid receptors. This includes any investigation into non-genomic signaling pathways or other non-classical modes of action.
Ligand-Induced Receptor Conformation and Dynamics Studies
There are no available studies on the effects of this compound on receptor conformation or dynamics upon binding. Such studies, which often employ techniques like X-ray crystallography or molecular dynamics simulations, have not been reported for this specific compound.
Advanced Analytical Methodologies for Research and Quantification of 3α,17α Dimethylandrostane 3β,17β Diol
Development and Optimization of Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS, HRMS) for Trace Analysis
The detection and quantification of 3α,17α-Dimethylandrostane-3β,17β-diol, particularly at the low concentrations typical in research settings, rely heavily on the coupling of chromatographic separation with mass spectrometric detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for steroid analysis. nih.gov For a di-hydroxylated steroid like this compound, derivatization is a critical step to increase volatility and improve chromatographic peak shape. Trimethylsilyl (TMS) ether derivatives are commonly prepared using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). usgs.govresearchgate.net The resulting TMS-derivatized compound exhibits characteristic fragmentation patterns under electron ionization (EI), which are essential for structural confirmation. researchgate.net For instance, the mass spectrum of the bis-TMS derivative of the related 17α-methyl-5α-androstane-3α,17β-diol shows a specific molecular ion and fragmentation pattern that can be used for identification. nist.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, often without the need for derivatization, making it highly suitable for analyzing complex biological fluids. nih.gov This technique typically employs electrospray ionization (ESI) to generate protonated molecules, [M+H]+, of the target analyte. nih.gov Subsequent fragmentation in the collision cell of a triple quadrupole mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM). nih.gov The development of LC-MS/MS methods is crucial for differentiating isomers and accurately quantifying the parent compound and its metabolites. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) , including techniques like Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements of ions, typically with mass accuracy in the low parts-per-million (ppm) range. nih.govtechnologynetworks.com This capability is invaluable for the analysis of novel or "designer" steroids where reference standards may not exist. technologynetworks.comproquest.com Accurate mass data allows for the confident determination of the elemental composition of the parent compound and any unknown metabolites, which is a critical step in their identification. nih.gov
Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for this compound Analysis
| Technique | Sample Preparation | Ionization Mode | Key Advantages | Common Application |
|---|---|---|---|---|
| GC-MS | Derivatization (e.g., TMS ether) required. usgs.govresearchgate.net | Electron Ionization (EI) | Provides characteristic, reproducible mass spectra and excellent chromatographic resolution. | Identification and quantification in research and anti-doping screening. nih.gov |
| LC-MS/MS | Often direct injection after extraction; derivatization not usually needed. nih.govnih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity (pg/mL levels), high specificity (MRM), suitable for complex matrices. nih.govnih.gov | Quantitative bioanalysis in plasma, urine, and tissue extracts. nih.govnih.gov |
| LC-HRMS (QTOF) | Similar to LC-MS/MS. | ESI | Accurate mass measurement for elemental composition determination of unknown compounds. nih.govtechnologynetworks.com | Identification of novel designer steroids and their unknown metabolites. proquest.comcore.ac.uk |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure and, crucially, the stereochemistry of organic molecules like this compound. researcher.life It is also essential for assessing the purity of synthesized reference materials. technologynetworks.commdpi.com
Stereochemical Elucidation: The precise spatial arrangement of the methyl groups at C3 and C17 and the hydroxyl groups at C3 and C17 defines the compound's biological properties. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural assignment. nih.govrsc.org
¹H and ¹³C NMR: Provide fundamental information on the chemical environment of each proton and carbon atom. The chemical shifts of the angular methyl groups (C18 and C19) and protons in the A-ring are particularly diagnostic for the steroid backbone conformation. mdpi.comnih.gov
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular structure. mdpi.com
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining stereochemistry by identifying protons that are close in space, allowing for the confirmation of the alpha or beta orientation of substituents. researcher.lifemdpi.com For example, the stereochemistry of the hydroxyl group at C3 and the methyl group at C3 can be confirmed by observing specific NOE correlations.
Impurity Profiling: NMR is a powerful method for identifying and quantifying impurities in a sample without the need for reference standards for the impurities themselves. The presence of other stereoisomers (e.g., 3β,17α-dimethyl, 3α,17β-dimethyl, etc.) or synthetic byproducts would be evident from extra signals in the ¹H and ¹³C NMR spectra. The relative integration of these signals can be used to determine the purity of the research compound.
Note: These are generalized ranges based on related androstane (B1237026) diol structures. mdpi.comnih.govrsc.org Actual values for the target compound require experimental determination.
Quantitative Method Validation in Complex Biological Matrices for Research Purposes (e.g., Tissue Homogenates, Cell Culture Media)
For research findings to be considered reliable, the analytical methods used to generate quantitative data must be rigorously validated. This is especially true when analyzing compounds in complex biological matrices like tissue homogenates or cell culture media, which contain numerous interfering substances. nih.gov
Method validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include:
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of endogenous components, metabolites, or other potential interferences.
Accuracy: The closeness of the determined value to the true value, often assessed by analyzing spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample co-eluting with the analyte can suppress or enhance the ionization efficiency in LC-MS, leading to inaccurate results. nih.govnih.gov To mitigate this, robust sample preparation, such as solid-phase extraction (SPE), is employed to clean up the sample. usgs.govnih.gov Furthermore, the lipophilic nature of steroids can present challenges in maintaining solubility in aqueous cell culture media and ensuring efficient extraction. nih.govnih.gov Careful selection of solvents and potential use of surfactants or co-solvents may be necessary, although these can also interfere with analysis. nih.govresearchgate.net
Table 3: Typical Method Validation Parameters for a Research Bioanalytical LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria for Research |
|---|---|
| Accuracy | Mean value within ±20% of the nominal value (±25% at LOQ). |
| Precision | Coefficient of Variation (CV) should not exceed 20% (25% at LOQ). nih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99. |
| Analyte Recovery | Should be consistent and reproducible, though not necessarily 100%. nih.gov |
Isotope Dilution Mass Spectrometry for Precise Quantification in Research Settings
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. iaea.org The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample prior to any extraction or cleanup steps. usgs.govnih.gov
This "isotopic" internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation and chromatographic analysis. Any loss of the analyte during extraction will be accompanied by a proportional loss of the isotopic standard. usgs.gov The mass spectrometer can differentiate between the unlabeled analyte and the heavier labeled standard. Quantification is based on the measured ratio of the response of the native analyte to that of the labeled standard. iaea.org This approach effectively cancels out variations in sample recovery and matrix effects, leading to highly reliable data. nih.gov The development of an IDMS method is therefore a primary goal for the definitive quantification of this compound in any research application demanding precise concentration measurements.
Comprehensive Metabolomic Profiling Approaches for Unbiased Metabolite Discovery
While targeted analysis is excellent for quantifying a known compound, understanding its biological fate requires identifying its metabolites. Comprehensive metabolomic profiling is an unbiased approach used to discover the full range of metabolites formed from a parent compound in a biological system. proquest.comresearchgate.net This is particularly important for novel synthetic steroids, as their metabolic pathways are unknown. wada-ama.org
This approach typically uses LC-HRMS to acquire data on all detectable ions in a sample. proquest.com By comparing the metabolic profiles of control samples (e.g., untreated liver microsomes) with those from treated samples, it is possible to identify new signals corresponding to potential metabolites. nih.gov The accurate mass measurement from HRMS helps in proposing elemental formulas for these new compounds. nih.gov Subsequent MS/MS fragmentation studies can then be used to elucidate the structures of these metabolites, for example, by identifying modifications such as hydroxylations (Phase I metabolism) or conjugations with glucuronic acid or sulfate (B86663) groups (Phase II metabolism). proquest.comwada-ama.org
Applying metabolomics to study this compound could reveal its key metabolic pathways, providing critical information for further research and identifying unique biomarkers. core.ac.uknih.gov
Table 4: Potential Metabolite Classes of this compound Discoverable via Metabolomics
| Metabolic Reaction | Metabolite Class | Expected Mass Change | Significance |
|---|---|---|---|
| Hydroxylation | Hydroxylated di-methyl androstane diols | +16 Da | Common Phase I metabolic pathway for steroids. |
| Oxidation | Keto-androstane derivatives | -2 Da or +14 Da | Oxidation of hydroxyl groups to ketones. |
| Glucuronidation | Glucuronide conjugates | +176 Da | Major Phase II conjugation pathway for excretion. wada-ama.org |
| Sulfation | Sulfate conjugates | +80 Da | Alternative Phase II conjugation pathway. proquest.com |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Impact of Methyl Group Positions and Stereochemistry on Receptor Binding and Functional Activity
The addition of methyl groups to a steroid nucleus can profoundly alter its interaction with biological receptors, influencing binding affinity, selectivity, and functional activity. The effects arise from a combination of steric and electronic factors, including increased hydrophobicity and conformational changes. nih.gov In the case of 3α,17α-Dimethylandrostane-3β,17β-diol, the presence of methyl groups at the C-3α and C-17α positions introduces significant structural modifications compared to endogenous androstane (B1237026) diols.
The introduction of a methyl group can enhance binding affinity if it fits into a suitably sized hydrophobic pocket within the receptor's ligand-binding domain. nih.gov Conversely, a methyl group can also lead to a dramatic loss in activity if it causes steric clashes with amino acid residues in the binding site. nih.gov For instance, in other molecular contexts, methylation near a key interacting group has been shown to diminish binding by interfering with established favorable contacts, such as salt bridges. nih.gov
For this compound, the key modifications are:
3α-Methyl Group: This group is positioned on the opposite face of the steroid's A-ring relative to the 3β-hydroxyl group. This axial methyl group would significantly increase the steric bulk around the C-3 position. This could influence how the 3β-hydroxyl group orients itself within a receptor or an enzyme's active site, potentially altering the binding mode compared to a non-methylated analogue like 5α-androstane-3β,17β-diol.
The combined effect of these two methyl groups would be a molecule with a significantly different topographical profile from its parent androstane diols, likely leading to a unique receptor binding profile and functional activity.
Influence of Hydroxyl Group Stereoisomerism at C-3 and C-17 on Biological Properties and Enzyme Substrate Specificity
The stereochemistry of hydroxyl groups on the androstane skeleton is a primary determinant of biological function, dictating receptor selectivity and agonist versus antagonist activity. This is clearly illustrated by the distinct properties of the C-3 epimers, 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). wikipedia.orgwikipedia.org
3β-Hydroxyl Group: The presence of a hydroxyl group in the 3β-position (equatorial) is strongly associated with binding to estrogen receptors, particularly ERβ. wikipedia.orgnih.gov The compound 5α-androstane-3β,17β-diol (3β-diol) is a metabolite of dihydrotestosterone (B1667394) (DHT) that has very low affinity for the androgen receptor but binds with high affinity to ERβ, acting as a potent agonist. nih.govfrontiersin.orgnih.gov Through its activation of ERβ, 3β-diol can exert antiproliferative effects in prostate cancer cells and regulate gene expression, such as that of oxytocin. nih.govnih.gov Given that this compound possesses this same 3β-hydroxyl configuration, it is plausible that it also primarily targets ERβ.
3α-Hydroxyl Group: In contrast, a 3α-hydroxyl group (axial) confers vastly different properties. The corresponding epimer, 3α-diol, has minimal affinity for ERs but is a potent positive allosteric modulator of the GABA-A receptor, functioning as an inhibitory neurosteroid. wikipedia.orgnih.gov This demonstrates that a simple change in the stereochemistry at C-3 can completely switch the molecular target and biological effect from the endocrine system to the central nervous system.
17β-Hydroxyl Group: The 17β-hydroxyl group is essential for high-affinity binding to both the androgen receptor and estrogen receptors. Its ability to form a critical hydrogen bond within the ligand-binding pocket of these receptors is well-established. The target compound retains this 17β-hydroxyl group, suggesting that it maintains the potential to interact with steroid hormone receptors.
The table below summarizes the receptor binding preferences of related androstane steroids, illustrating the critical role of hydroxyl group stereochemistry.
| Compound | Primary Receptor Target(s) | Relative Binding Affinity |
|---|---|---|
| 5α-Androstane-3β,17β-diol (3β-Diol) | ERβ >> ERα, AR (very low) | High for ERβ, acting as a selective agonist. wikipedia.orgnih.gov |
| 5α-Androstane-3α,17β-diol (3α-Diol) | GABA-A Receptor | Potent positive allosteric modulator. wikipedia.orgnih.gov Low affinity for ERs and AR. wikipedia.org |
| Estradiol (E2) | ERα, ERβ | High affinity for both ER subtypes. nih.gov |
| Dihydrotestosterone (DHT) | AR | High affinity for AR. nih.gov |
Based on these SAR principles, this compound, with its 3β-OH and 17β-OH groups, would be predicted to have estrogenic properties, likely mediated through ERβ. However, the C-3α and C-17α methyl groups would modulate this activity, potentially altering binding affinity and functional efficacy compared to the non-methylated 3β-diol.
Correlation of Structural Features with Metabolic Fate and Enzyme Selectivity in Biotransformation
The metabolic fate of an androstane steroid is governed by its susceptibility to various enzymes, primarily hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 (CYP) enzymes. The structural features of this compound, particularly its methyl groups, would be expected to significantly influence its biotransformation.
In the metabolism of DHT, the stereochemistry of the resulting diol is determined by specific enzymes: 3α-HSDs produce 3α-diol, while 3β-HSDs can be involved in the pathway leading to 3β-diol. frontiersin.orgresearchgate.net These metabolites are then subject to further processing. Notably, the conversion of DHT to 3β-diol is considered largely unidirectional, with 3β-diol being further hydroxylated into inactive triols by enzymes like CYP7B1, effectively clearing it from the system. frontiersin.orgnih.gov In contrast, the conversion of DHT to 3α-diol is reversible, allowing 3α-diol to act as a reservoir for the regeneration of the potent androgen DHT. frontiersin.orgnih.gov
The key structural features of this compound would likely impact its metabolism as follows:
Steric Shielding by Methyl Groups: The 3α-methyl and 17α-methyl groups would provide considerable steric hindrance around the 3β-hydroxyl and 17β-hydroxyl groups, respectively. This "steric shielding" is a well-known pharmacological strategy to protect functional groups from metabolic attack. It is highly probable that these methyl groups would make the compound a poor substrate for the HSD and CYP enzymes that typically metabolize androstane diols.
Enzyme Selectivity: This steric hindrance would drastically reduce the rate of oxidation at the C-3 and C-17 positions. Enzymes that would normally recognize and bind to the 3β-OH or 17β-OH of an androstane diol might be unable to accommodate the bulkier, methylated substrate. This would lead to a significantly longer biological half-life and reduced metabolic clearance compared to non-methylated analogs like 3β-diol.
The table below outlines key enzymes in the metabolism of related androstane diols.
| Enzyme | Action | Substrate → Product |
|---|---|---|
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction/Oxidation | Dihydrotestosterone (DHT) ↔ 5α-Androstane-3α,17β-diol (3α-Diol). frontiersin.org |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduction/Oxidation | Involved in the conversion of DHT to 5α-androstane-3β,17β-diol (3β-Diol). researchgate.net |
| CYP7B1 | Hydroxylation (Inactivation) | 5α-Androstane-3β,17β-diol (3β-Diol) → Inactive triols. frontiersin.orgnih.gov |
Therefore, the SMR of this compound is predicted to be characterized by high metabolic stability due to the protective effects of its methyl groups.
Computational Chemistry and Molecular Modeling Approaches for SAR/SMR Prediction and Ligand-Receptor Docking
While direct experimental data on this compound is limited, computational chemistry and molecular modeling provide powerful tools to predict its SAR and SMR. These in silico methods can simulate the interactions between the ligand and its potential protein targets, offering insights into binding affinity and metabolic susceptibility.
Ligand-Receptor Docking: Docking simulations can be used to place the 3D structure of this compound into the ligand-binding pockets of various nuclear receptors (e.g., AR, ERα, ERβ) and metabolic enzymes (e.g., HSDs, CYPs). These simulations calculate a binding score based on factors like hydrogen bonding, hydrophobic interactions, and steric complementarity. Such studies could predict whether the 3α and 17α methyl groups would fit into hydrophobic subpockets, thereby enhancing binding, or if they would result in unfavorable steric clashes that prevent binding.
Free Energy Perturbation (FEP): FEP calculations are a rigorous computational method used to predict the change in binding free energy (ΔΔG) that results from a small chemical modification, such as adding a methyl group. nih.gov By comparing the calculated binding free energy of a known ligand (e.g., 3β-diol) with that of its methylated analog (the target compound), FEP can provide a quantitative prediction of the impact of methylation on binding affinity. nih.gov These calculations consider changes in conformational energetics and solvation, providing a comprehensive view of the "methyl effect". nih.gov
SMR Prediction: Similar modeling techniques can predict the metabolic fate of the compound. By docking the molecule into the active sites of various CYP450 isoforms and other metabolic enzymes, it is possible to identify which enzymes are likely to bind the compound and which sites on the molecule are most susceptible to metabolism. For this compound, these models would likely confirm the steric hindrance around the hydroxyl groups, predicting a low probability of metabolism by common pathways.
These computational approaches would be invaluable for guiding the rational design and further investigation of novel methylated androstane derivatives, allowing for the prediction of their biological profiles before undertaking costly and time-consuming chemical synthesis and biological testing.
Future Research Directions and Unanswered Questions Regarding 3α,17α Dimethylandrostane 3β,17β Diol
Elucidation of Novel Metabolic Pathways and Unidentified Minor Metabolites
A primary area of investigation for any new steroid is its metabolism, which dictates its bioavailability, activity, and clearance. For 3α,17α-Dimethylandrostane-3β,17β-diol, the metabolic pathways are completely unknown. Research on other 17α-methylated anabolic-androgenic steroids (AAS) shows that metabolism often involves hydroxylation at various positions and reduction of the A-ring. nih.govanasci.org The metabolism of this compound is likely to be significantly influenced by its unique dimethyl substitutions.
Future research must focus on in vitro and in vivo studies to map its metabolic transformations. A critical first step would involve incubating the compound with human liver S9 fractions or primary hepatocytes, followed by analysis using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov These studies would aim to identify phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites.
The 3α-methyl group may sterically hinder the action of 3-hydroxysteroid dehydrogenases (3-HSDs), which typically metabolize the 3-position of the steroid A-ring. anasci.org Similarly, the 17α-methyl group is known to inhibit the oxidation of the 17β-hydroxyl group, a common feature that increases the oral bioavailability of synthetic steroids. However, epimerization at the C17 position can still occur. nih.gov Key questions include whether the compound undergoes hydroxylation at less common positions (e.g., 6β, 16β) and the extent to which it forms glucuronide and sulfate (B86663) conjugates.
Table 1: Hypothesized Phase I Metabolites of this compound for Future Investigation This table is illustrative and lists potential metabolites based on known steroid metabolism. Experimental validation is required.
| Potential Metabolite | Hypothesized Metabolic Reaction | Rationale/Significance |
|---|---|---|
| 3α,17α-Dimethylandrostane-3β,16α,17β-triol | 16α-Hydroxylation | A common metabolic pathway for synthetic steroids. |
| 6β-Hydroxy-3α,17α-Dimethylandrostane-3β,17β-diol | 6β-Hydroxylation | Mediated by CYP3A4; a major route for steroid clearance. |
| 17α-Methyl-5α-androstane-3β,17β-diol-3-one | Oxidation of 3β-hydroxyl | Would test the activity of 3β-HSD despite potential steric hindrance. |
| 3α,17β-Dimethylandrostane-3β,17α-diol | Epimerization at C17 | A known metabolic reaction for 17α-methyl steroids, potentially altering receptor affinity. nih.gov |
Investigation of Non-Genomic Actions and Rapid Signaling Events in Cellular Contexts
Beyond the classical genomic pathway where steroids regulate gene transcription over hours or days, many steroids also elicit rapid, non-genomic effects within seconds to minutes. nih.govnih.gov These actions are mediated through interactions with membrane-associated receptors or by modulating intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net The parent compound's structural analog, 5α-androstane-3α,17β-diol (3α-diol), is a known potent positive allosteric modulator of the GABA-A receptor, a non-genomic action that contributes to neurosteroid effects. wikipedia.org
It is crucial to investigate whether this compound possesses such capabilities. Future studies should employ cell lines (e.g., neuronal, endocrine, or cancer cells) to screen for rapid changes in intracellular calcium levels, cyclic AMP (cAMP) production, and the phosphorylation status of key signaling proteins like ERK and Akt after acute exposure to the compound. researchgate.net Techniques such as calcium imaging and Western blotting would be central to this investigation. Determining if the compound can act through non-genomic pathways is essential for a complete understanding of its pharmacological profile, as these effects could contribute to both its desired actions and potential side effects. nih.govnih.gov
Exploration of Potential Biological Roles in Underexplored Physiological Systems (e.g., Neuroendocrine, Immune)
The influence of androgens and their metabolites extends beyond reproductive tissues to modulate the neuroendocrine and immune systems. For instance, androgens can regulate the hypothalamic-pituitary-adrenal (HPA) axis, which controls the body's response to stress. frontiersin.org They have also been shown to have generally suppressive effects on the immune system, affecting the function of T-cells, B-cells, and macrophages. nih.govbioscientifica.comnih.gov
The potential impact of this compound on these systems is a critical unanswered question.
Neuroendocrine System: Research should be designed to assess whether this compound alters the synthesis and release of key neuroendocrine hormones. In preclinical models, studies could measure plasma levels of corticosterone, ACTH, and gonadotropins following administration of the compound, both at baseline and in response to stress. researchgate.netnih.gov This would reveal any potential disruption of the HPA and HPG (hypothalamic-pituitary-gonadal) axes.
Immune System: The immunomodulatory properties of this compound need to be explored. In vitro assays using isolated immune cells (e.g., peripheral blood mononuclear cells) could be used to measure changes in cytokine production (e.g., IL-10, IFN-γ) and cell proliferation in response to the steroid. bioscientifica.comresearchgate.net Such studies would clarify whether it shares the immunosuppressive profile of other androgens or if its unique structure leads to a different immunological response.
Development of Advanced In Silico Models for Predicting Metabolic Fate and Biological Activity
Given the absence of experimental data, in silico modeling provides a powerful, predictive tool to begin characterizing this compound. patheon.com Computational methods can forecast a compound's properties before it is synthesized or tested in the lab, saving time and resources. jocpr.com
Future research should focus on developing robust in silico models for this specific molecule.
Quantitative Structure-Activity Relationship (QSAR) models: By comparing the structure of this compound to databases of steroids with known activities, QSAR models can predict its potential binding affinity for various steroid receptors (Androgen Receptor, Estrogen Receptor, etc.) and its likely metabolic stability. jocpr.commdpi.com
Molecular Docking: These simulations can model the interaction between this compound and the ligand-binding pockets of different nuclear receptors. This would provide hypotheses about which receptors it is most likely to activate or inhibit and identify key amino acid residues involved in the interaction. nih.gov
Table 2: Illustrative In Silico Predictions for Receptor Binding Affinity This table is for demonstrative purposes. The values are hypothetical and would need to be generated by actual molecular docking and QSAR studies.
| Receptor | Predicted Binding Affinity (-ΔG, kcal/mol) | Predicted Activity | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Androgen Receptor (AR) | -9.5 | Agonist | Asn705, Arg752, Thr877 |
| Estrogen Receptor α (ERα) | -6.2 | Weak/No Activity | - |
| Glucocorticoid Receptor (GR) | -7.1 | Weak Antagonist | Gln570, Arg611 |
| Progesterone (B1679170) Receptor (PR) | -7.5 | Antagonist | Gln725, Arg766 |
Design and Synthesis of Mechanistic Probes and Targeted Analogues for Receptor Specificity and Enzyme Inhibition Studies
To definitively map the molecular interactions of this compound, it is necessary to design and synthesize specialized chemical tools. These mechanistic probes can help answer fundamental questions about which receptors the compound binds to and which enzymes metabolize it.
Future synthetic chemistry efforts should include:
Labeled Ligands: Synthesizing radiolabeled (e.g., with ³H or ¹⁴C) or fluorescently-tagged versions of the compound. These probes are invaluable for conducting receptor binding assays to quantify affinity and for visualizing the subcellular localization of the compound within cells. nih.gov
Photoaffinity Probes: Creating analogues with photo-reactive groups (e.g., azides). acs.org When exposed to UV light, these probes permanently bind to their target receptor or enzyme, allowing for definitive identification and isolation of the binding partner.
Systematic Analogues: Synthesizing a series of related compounds where the methyl and hydroxyl groups are systematically altered or removed. Testing these analogues would elucidate the specific contribution of each functional group to receptor binding and biological activity, establishing a clear structure-activity relationship (SAR).
Application of Multi-Omics Approaches to Understand Systemic Biological Responses in Pre-clinical Models
To capture the full spectrum of biological effects of this compound, a systems-level approach is required. Multi-omics technologies allow for the simultaneous measurement of thousands of molecules, providing an unbiased, comprehensive view of a compound's impact on a biological system. mdpi.com
A forward-looking research strategy would involve treating animal models or relevant cell cultures with the compound and applying a multi-omics workflow:
Transcriptomics (RNA-Seq): To identify all genes whose expression is either up- or down-regulated by the compound. This would reveal the genomic pathways it controls.
Proteomics: To measure changes in the levels of thousands of proteins, confirming that the changes in gene expression lead to functional changes in the cell.
Metabolomics: To analyze shifts in the levels of small-molecule metabolites (e.g., amino acids, lipids, metabolic intermediates), providing a real-time snapshot of the compound's effect on cellular metabolism. nih.govfrontiersin.org
Integrating these datasets would provide an unparalleled understanding of the systemic response to the steroid, potentially uncovering novel mechanisms of action and identifying biomarkers of exposure or effect. nih.gov
Q & A
Q. What methods are recommended for structural characterization and isomer differentiation of 3α,17α-Dimethylandrostane-3β,17β-diol?
- Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1H and 13C) to confirm stereochemistry at C3 and C17 positions, particularly distinguishing α/β hydroxyl orientations. For isomer separation, gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is critical. TMS derivatives enhance volatility and stabilize hydroxyl groups, enabling resolution of 5α/5β isomers and sulfated/non-sulfated analogs. For example, sulfated 5β-metabolites elute earlier than 5α analogs on GC-MS, a reversal compared to non-conjugated forms . Reference standards and retention time databases are essential for validation.
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer : Competitive ELISA is widely used for quantification in serum, leveraging antibody specificity against glucuronidated metabolites (e.g., 3α-Diol G). Key steps include:
- Calibration curves : Use serial dilutions of pure standards (e.g., 0.05–5 ng/mL) to establish a linear range.
- Controls : Include high/low internal controls in every run to assess inter-assay variability .
- Sample pretreatment : Avoid hemolyzed or lipemic sera; dilute with calibrator A if concentrations exceed the linear range .
For higher specificity, LC-MS/MS with derivatization (e.g., Girard’s reagent T) improves ionization efficiency and distinguishes structural analogs .
Advanced Research Questions
Q. What enzymatic pathways regulate the metabolism of this compound, and how can they be experimentally modulated?
- Methodological Answer : In vitro radiolabeled tracer studies (e.g., ³H-DHT) in testicular or hepatic cell models reveal metabolic flux. Key steps:
- Incubation : Use saturating substrate concentrations (5–10 µg/mL) to track conversion to 3α/3β-diols over 24 hours .
- Enzyme inhibition : 5α-reductase inhibitors (e.g., 4MA) block dihydrotestosterone (DHT) conversion, while 17β-HSD1 knockdown alters 3β-diol production .
- Product analysis : Thin-layer chromatography (TLC) or HPLC coupled with scintillation counting quantifies metabolite ratios .
Q. How should researchers address contradictory data in GC-MS elution patterns of sulfated analogs?
- Methodological Answer : Sulfated 5α/5β-diols exhibit reversed elution orders compared to non-sulfated forms due to altered polarity. To resolve discrepancies:
- Hydrolysis : Pre-treat samples with Helix pomatia glucuronidase/sulfatase to remove conjugates, simplifying chromatograms .
- Derivatization optimization : Use BSTFA + 1% TMCS for complete TMS derivatization, minimizing incomplete reactions that cause peak splitting .
- Column selection : Polar capillary columns (e.g., DB-5MS) improve separation efficiency for structurally similar metabolites .
Q. What experimental approaches elucidate receptor-mediated signaling mechanisms of 3β-diol?
- Methodological Answer : ER-β-selective activation can be studied using:
- Reporter gene assays : Transfect cells with estrogen response element (ERE)-luciferase constructs and ER-β expression vectors. 3β-diol (1–10 µM) induces dose-dependent luciferase activity, blocked by ER-β antagonists like PHTPP .
- Chromatin immunoprecipitation (ChIP) : Validate ER-β binding to the oxytocin promoter’s composite hormone response element (cHRE) after 3β-diol treatment .
- Histone acetylation assays : Measure H4 acetylation via ChIP-qPCR to confirm epigenetic regulation .
Q. How do age-related metabolic shifts impact 3α/3β-diol ratios in vivo?
- Methodological Answer : In rodent models, developmental stage-specific sampling (e.g., postnatal days 10–90) reveals:
- Serum profiling : 3α-diol dominates in prepubertal stages (20–40 days), while 3β-diol increases post-puberty (60+ days). Use LC-MS/MS for high-sensitivity quantification .
- Gonadotropin stimulation : Acute LH administration in immature rats (33 days) elevates both diols, mimicking pubertal surges .
- Tissue-specific assays : Compare testicular vs. hepatic conversion rates using ex vivo incubations with ³H-DHT .
Q. What protocols ensure stability of this compound during long-term storage?
- Methodological Answer :
- Storage conditions : Store lyophilized powder at -20°C in airtight, amber vials with desiccants to prevent hydrolysis .
- Freeze-thaw cycles : Limit to ≤3 cycles; aliquot working solutions to avoid repeated exposure .
- Stability validation : Periodically analyze stored samples via HPLC-UV (λ = 240 nm) or LC-MS to detect degradation products (e.g., oxidized or isomerized forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
